REACTION_CXSMILES
|
[H][H].Cl[C:4]1[NH:5][CH:6]=[CH:7][N:8]=1.Br[C:10]1[N:11]=[CH:12][NH:13][CH:14]=1.[NH2:15][CH2:16][C:17]([OH:19])=[O:18]>O>[NH:8]1[CH:7]=[CH:6][N:5]=[C:4]1[NH:15][CH2:16][C:17]([OH:19])=[O:18].[NH:13]1[CH:14]=[C:10]([NH:15][CH2:16][C:17]([OH:19])=[O:18])[N:11]=[CH:12]1
|
Name
|
N-substituted amino
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Formula III
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1NC=CN1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1N=CNC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=NC=C1)NCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=NC(=C1)NCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |